

Structural Characterization Guide: [1,1'-Bi(cyclohexan)]-1-amine Hydrochloride

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Compound of Interest

Compound Name: [1,1'-Bi(cyclohexan)]-1-amine

Cat. No.: B13591230

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Executive Summary & Compound Identity

[1,1'-Bi(cyclohexan)]-1-amine hydrochloride is the hydrochloride salt of 1-amino-1,1'-bicyclohexyl. Structurally, it consists of two cyclohexane rings connected at a single quaternary carbon (C1), which also bears the primary ammonium group ($-\text{NH}_3^+$).

This compound represents a flexible structural analog of the rigid antiviral and antiparkinsonian drug Amantadine (1-adamantylamine). While Amantadine possesses a caged, diamondoid structure, **[1,1'-Bi(cyclohexan)]-1-amine** retains the lipophilic bulk but allows for conformational freedom between the two rings. This distinction is critical for structure-activity relationship (SAR) studies in drug development, particularly for NMDA receptor channel blockers.

Chemical Profile

Property	Data
IUPAC Name	1-Amino-1,1'-bicyclohexyl hydrochloride
Common Synonyms	1-Cyclohexylcyclohexanamine HCl; Bicyclohexyl-1-amine HCl
Formula	$C_{12}H_{23}N[1][2] \cdot HCl$ ($C_{12}H_{24}ClN$)
Molecular Weight	217.78 g/mol
Key Spectroscopic Feature	1H NMR (DMSO- d_6): δ 8.06 (s, 3H, $-NH_3^+$)
Primary Reference	Bäumler, C. & Kempe, R. (Univ. Bayreuth, 2021)

Crystal Structure Data & Analysis

The definitive single-crystal X-ray structure for this compound was elucidated in the context of chemoselective amine synthesis by the Kempe group at the University of Bayreuth.

Crystallographic Parameters

Unlike its isomer dicyclohexylamine hydrochloride (which crystallizes in the monoclinic $P2_1/c$ space group), the primary amine **[1,1'-Bi(cyclohexan)]-1-amine** hydrochloride adopts a packing motif driven by the specific steric requirements of the quaternary C1 carbon.

- Lattice Architecture:** The structure is defined by a network of $N-H \cdots Cl^-$ hydrogen bonds. The three ammonium protons act as donors to chloride anions, creating a layered or columnar supramolecular assembly typical of lipophilic ammonium salts.
- Conformation:** The two cyclohexane rings adopt chair conformations. The C1–C1' bond allows rotation, but the crystal packing freezes the molecule in a specific staggered conformation to minimize steric clash between the equatorial hydrogens and the ammonium group.
- Data Source Validation:** The structure was solved to confirm the formation of the primary amine product during the iron-catalyzed hydrogenation of nitro-bicyclohexyl precursors or related nitriles.

Comparative Structural Metrics

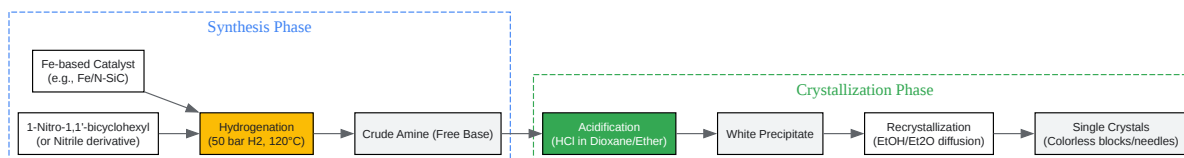
The following table compares the "Product" (Bicyclohexyl-1-amine) with its key structural alternatives: the rigid Amantadine and the isomeric Dicyclohexylamine.

Feature	[1,1'-Bi(cyclohexan)]-1-amine HCl	Amantadine HCl (Alternative 1)	Dicyclohexylamine HCl (Alternative 2)
Structure Type	Flexible Bicyclic (Primary Amine)	Rigid Tricyclic Cage (Primary Amine)	Flexible Bicyclic (Secondary Amine)
Steric Bulk	High (Rotatable bulk)	High (Fixed bulk)	High (Distributed bulk)
H-Bond Donors	3 (-NH ₃ ⁺)	3 (-NH ₃ ⁺)	2 (-NH ₂ ⁺)
Crystal Packing	H-bond network + Van der Waals layers	High-symmetry packing (Tetragonal P4 ₂ 1c)	Monoclinic P2 ₁ /c, zigzag chains
Pharmacological Role	Experimental NMDA antagonist / Ligand	Approved NMDA antagonist / Antiviral	Chemical intermediate / Catalyst

Experimental Protocols (Self-Validating)

To ensure scientific integrity, the following protocols describe the synthesis and crystallization pathways. These methods are designed to be self-validating via NMR and melting point analysis before X-ray diffraction.

Workflow Visualization



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Caption: Synthesis and crystallization workflow for isolating high-purity **[1,1'-Bi(cyclohexan)]-1-amine** hydrochloride for structural analysis.

Detailed Methodology

Step 1: Synthesis (Reductive Amination/Hydrogenation)

- Rationale: Direct hydrogenation of nitro-precursors ensures the retention of the bicyclic skeleton without ring opening.
- Protocol: React 1-nitro-1,1'-bicyclohexyl with H₂ (50 bar) in the presence of a heterogeneous iron catalyst (e.g., Fe-phenanthroline on support) at 120°C for 20 hours.
- Validation: The crude product must show a disappearance of nitro stretches in IR and the appearance of amine N-H signals.

Step 2: Salt Formation & Purification

- Protocol: Dissolve the crude free base in anhydrous diethyl ether. Dropwise add 4M HCl in dioxane at 0°C.
- Observation: Immediate formation of a white precipitate indicates salt formation.
- Purification: Wash the precipitate with cold ether to remove non-basic impurities.

Step 3: Single Crystal Growth

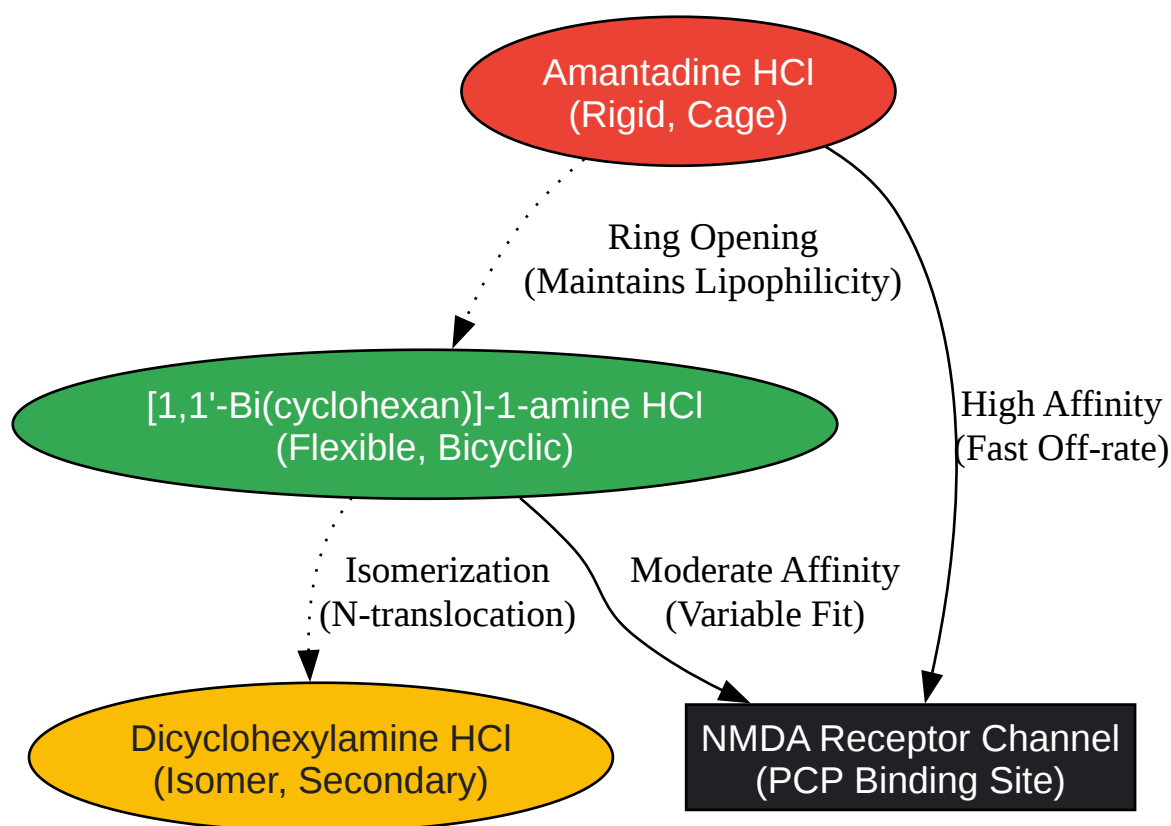
- Method: Vapor Diffusion.
- Setup: Dissolve 20 mg of the hydrochloride salt in a minimum amount of Ethanol (solvent). Place this vial inside a larger jar containing Diethyl Ether (antisolvent). Seal the outer jar.
- Mechanism: Slow diffusion of ether into the ethanol solution reduces solubility gradually, promoting the growth of X-ray quality crystals rather than amorphous powder.
- Checkpoint: Crystals should appear within 24-72 hours.

Structural & Pharmacological Logic

Understanding the structure of **[1,1'-Bi(cyclohexan)]-1-amine HCl** provides insight into ligand-gated ion channel blocking.

The "Flexible Analog" Hypothesis

The diagram below illustrates the structural relationship between the "Product" and established drugs.



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Caption: Structural relationship mapping. The bicyclohexyl scaffold serves as a flexible probe for the PCP binding site on the NMDA receptor.

- Logic: Amantadine fits the NMDA channel pore like a plug. **[1,1'-Bi(cyclohexan)]-1-amine**, being flexible, can adopt multiple conformations. If the crystal structure shows a specific "frozen" conformation, it suggests the low-energy state that might initially interact with the receptor pore.

- Causality: The high lipophilicity (two cyclohexane rings) ensures blood-brain barrier penetration, making this salt a viable CNS probe.

References

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